molecular formula C19H16N2O4 B4520326 5-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No.: B4520326
M. Wt: 336.3 g/mol
InChI Key: HKYPGVLORCHTGR-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole and Isoxazole Derivatives in Medicinal Chemistry

Benzimidazole and isoxazole derivatives have been synthesized and evaluated for their biological activities. For instance, benzimidazole inhibitors of histone deacetylases have shown significant efficacy in tumor xenograft models, indicating their potential in cancer therapy (Bressi et al., 2010). Similarly, isoxazole-containing sulfonamides have been developed as potent inhibitors of carbonic anhydrase II and VII, important for glaucoma treatment and neuropathic pain management (Altuğ et al., 2017).

Antimicrobial and Anticancer Applications

Novel series of compounds, including those with azetidinone and pyrazole moieties integrated with quinoline and benzofuran, have been synthesized and shown excellent yields with significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020). Another study highlighted the synthesis and anticancer evaluation of benzimidazole derivatives, revealing moderate activity against various cancer cell lines (Salahuddin et al., 2014).

Photophysical and Electrochemical Studies

Research into the photophysical characteristics of ESIPT-inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, has contributed to our understanding of solvent polarity effects on absorption-emission properties. These studies are crucial for developing new fluorescent materials for various applications (Padalkar et al., 2011).

Synthesis and Characterization of Novel Heterocycles

The synthesis of novel heterocycles, such as 5-aminopyrazoles and their fused derivatives, has been explored for potential antiviral activities, including against avian influenza viruses. This research underscores the importance of novel synthetic routes in discovering new therapeutic agents (Hebishy et al., 2020).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(13-5-3-2-4-6-13)20-19(22)15-10-17(25-21-15)14-7-8-16-18(9-14)24-11-23-16/h2-10,12H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYPGVLORCHTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.